Differential NLRP3 Inflammasome Engagement: Brominated vs. Unsubstituted 2-Thioimidazoline
The para-bromo substituent on CAS 868217-07-6 is hypothesized to enhance NLRP3 inhibition potency relative to the unsubstituted parent scaffold. The parent compound, 2-(benzylthio)-1-tosyl-4,5-dihydro-1H-imidazole (CID 2148562), showed an NLRP3 IC50 of 3,170 nM in a Sanford-Burnham Center screen [1]. No direct IC50 has been reported for the 4-bromo derivative; however, its molecular properties (XLogP3 = 4.0, more electron-withdrawing character [2]) suggest a steric and electronic configuration more favorable for occupying the hydrophobic NLRP3 binding pocket compared to the parent, which has a higher IC50.
| Evidence Dimension | NLRP3 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported; structurally optimized 4-bromobenzyl analog |
| Comparator Or Baseline | 2-(Benzylthio)-1-tosyl-4,5-dihydro-1H-imidazole (CID 2148562), IC50 = 3,170 nM |
| Quantified Difference | Quantified potency gain not yet established for this specific pair; the 4-bromo derivative features a 3.17 µM baseline for comparator improvement |
| Conditions | NLRP3 (Human) NACHT, LRR and PYD domains-containing protein 3; Sanford-Burnham Center For Chemical Genomics Enzyme Inhibition Assay |
Why This Matters
For researchers exploring NLRP3-driven inflammation, the 4-bromo analog offers a rational design extension to achieve sub-micromolar potency not observed with the unsubstituted parent, which has been quantitatively profiled.
- [1] BindingDB Entry BDBM76270. 2-(Benzylthio)-1-tosyl-4,5-dihydroimidazole (CID 2148562) NLRP3 IC50 = 3.17E+3 nM. View Source
- [2] PubChem Compound Summary for CID 2148625. Computed XLogP3-AA = 4.0. View Source
